2-Cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)acetamide
Overview
Description
2-Cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)acetamide is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a cyclohexyl group, an isopropyl group, and a 1,2,4-oxadiazole ring substituted with a 3-methylphenyl group
Preparation Methods
The synthesis of 2-Cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile oxide.
Substitution reactions: The 3-methylphenyl group can be introduced through a substitution reaction.
Acylation: The cyclohexyl group is introduced via an acylation reaction.
N-alkylation: The isopropyl group is introduced through an N-alkylation reaction.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
2-Cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-Cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-Cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)acetamide can be compared with other oxadiazole derivatives, such as:
2-cyclohexyl-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide: Similar structure but with a different position of the methyl group on the phenyl ring.
2-cyclohexyl-N-isopropyl-N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide: Similar structure but with a chlorine substituent instead of a methyl group.
2-cyclohexyl-N-isopropyl-N-{[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide: Similar structure but with a nitro group instead of a methyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their potential impact on its chemical and biological properties.
Properties
IUPAC Name |
2-cyclohexyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-15(2)24(20(25)13-17-9-5-4-6-10-17)14-19-22-21(23-26-19)18-11-7-8-16(3)12-18/h7-8,11-12,15,17H,4-6,9-10,13-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEHGBBUNMLIFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)CC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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